molecular formula C12H14O4 B1199336 Monoisobutyl phthalate CAS No. 30833-53-5

Monoisobutyl phthalate

Cat. No.: B1199336
CAS No.: 30833-53-5
M. Wt: 222.24 g/mol
InChI Key: RZJSUWQGFCHNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monoisobutyl phthalic acid, also known as 2-(isobutoxycarbonyl)benzoic acid, is a synthetic industrial compound. It is a phthalate ester, which means it is derived from phthalic acid. This compound is known for its ability to disrupt the endocrine system, affecting levels of hormones such as testosterone, insulin-like growth factor-3, and follicle-stimulating hormone .

Biochemical Analysis

Biochemical Properties

Monoisobutyl phthalate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to disrupt the endocrine system by altering hormone levels. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . Additionally, it affects proteins involved in hormone regulation, such as insulin-like growth factor-3 and follicle-stimulating hormone . These interactions lead to changes in hormone levels and can disrupt normal physiological processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been associated with changes in the levels of testosterone, insulin-like growth factor-3, and follicle-stimulating hormone, which can impact cell signaling pathways involved in hormone regulation . Additionally, it can affect gene expression by altering the transcription of genes involved in hormone synthesis and regulation . These changes can lead to disruptions in cellular metabolism and normal cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in enzyme activity, gene expression, and hormone levels. This compound binds to enzymes such as cytochrome P450, inhibiting or activating their activity . This interaction can lead to changes in the metabolism of other substances in the body. Additionally, this compound can alter gene expression by binding to transcription factors and influencing their activity . These changes in gene expression can result in altered hormone levels and disruptions in normal physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is known to be relatively stable, but it can degrade over time, leading to changes in its effects on cells . Long-term exposure to this compound has been associated with changes in hormone levels and disruptions in cellular function . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause subtle changes in hormone levels and cellular function . At higher doses, it can lead to more significant disruptions, including toxic or adverse effects . For instance, high doses of this compound have been associated with reproductive toxicity and endocrine disruption in animal models . These findings highlight the importance of understanding the dosage-dependent effects of this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its degradation and utilization in the body. It is metabolized by enzymes such as cytochrome P450, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The metabolic pathways of this compound involve both aerobic and anaerobic processes, with different intermediates being produced during its degradation . Understanding these pathways is crucial for assessing the potential health risks associated with this compound exposure.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys . The distribution of this compound within the body can influence its effects on different organs and tissues, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within cells. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the endoplasmic reticulum, where it can interact with enzymes involved in hormone synthesis and metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential health effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoisobutyl phthalic acid is typically synthesized through the esterification of phthalic anhydride with isobutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of monoisobutyl phthalic acid involves large-scale esterification processes. The reaction is conducted in reactors equipped with reflux condensers to ensure the efficient conversion of reactants. The product is then subjected to purification steps, including distillation and filtration, to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Monoisobutyl phthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Monoisobutyl phthalic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Monoisobutyl phthalic acid is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with biological systems compared to other phthalate esters .

Properties

IUPAC Name

2-(2-methylpropoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJSUWQGFCHNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052701
Record name Monoisobutyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Monoisobutyl phthalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

30833-53-5
Record name Monoisobutyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30833-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monoisobutyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030833535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoisobutyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl hydrogen phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOISOBUTYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66VV25BGK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Monoisobutyl phthalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of MIBP was prepared by dissolving (5.32 g, 0.0168 moles) MIBP monomer (prepared according to Example 7) in 33% aqueous caustic (7 g) and water (30 mL). To a 2 L glass reactor equipped with pH probe, condenser, agitator, phosgene inlet, and caustic scrubber was added methylene chloride (500 mL), deionized water (140 mL), bisphenol-A (4.68 g, 0.0205 moles), triethylamine (0.10 mL, 0.0007 moles), p-cumylphenol (0.24 g, 0.0011 moles), and MIBP solution. The batch was phosgenated in excess at a rate of 2 grams per min for 2 minutes, maintaining the pH between 9 and 10 with concomitant caustic addition (33% w/w). At the completion of the phosgenation, the reactor was purged with nitrogen to remove excess phosgene. The reaction mixture extracted with dilute acid (1N HCl) and deionized water. The final product was isolated as a white powder by exposing the polymer solution (in methylene chloride) to hot water, evaporating the solvent and providing a white powder. Characterization data for the MIBP-BPA Copolymer (PL-11-116) is provided in Table 1, shown below.
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
5.32 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monoisobutyl phthalate
Reactant of Route 2
Reactant of Route 2
Monoisobutyl phthalate
Reactant of Route 3
Reactant of Route 3
Monoisobutyl phthalate
Reactant of Route 4
Reactant of Route 4
Monoisobutyl phthalate
Reactant of Route 5
Reactant of Route 5
Monoisobutyl phthalate
Reactant of Route 6
Monoisobutyl phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.